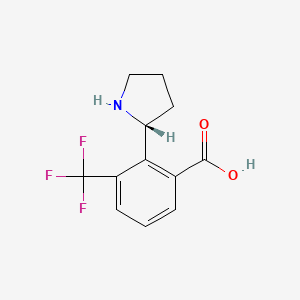
(R)-2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid is a chiral compound featuring a pyrrolidine ring and a trifluoromethyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Attachment to the Benzoic Acid Core: The final step involves coupling the pyrrolidine and trifluoromethyl groups to the benzoic acid core through a series of reactions, such as Friedel-Crafts acylation or nucleophilic substitution.
Industrial Production Methods
Industrial production of ®-2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can serve as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Receptor Binding: Its structural similarity to natural ligands allows it to interact with biological receptors, providing insights into receptor-ligand interactions.
Medicine
Drug Development: The compound’s ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Polymer Production: Its incorporation into polymer chains can impart unique properties to the resulting materials.
Wirkmechanismus
The mechanism of action of ®-2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid: The racemic mixture, which contains both enantiomers.
2-(Pyrrolidin-2-yl)-3-(methyl)benzoic acid: A structurally similar compound with a methyl group instead of a trifluoromethyl group.
Uniqueness
®-2-(Pyrrolidin-2-yl)-3-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. Its chiral nature also allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.
Eigenschaften
Molekularformel |
C12H12F3NO2 |
|---|---|
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
2-[(2R)-pyrrolidin-2-yl]-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-4-1-3-7(11(17)18)10(8)9-5-2-6-16-9/h1,3-4,9,16H,2,5-6H2,(H,17,18)/t9-/m1/s1 |
InChI-Schlüssel |
IRGCHMOGXMJVRJ-SECBINFHSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=C(C=CC=C2C(F)(F)F)C(=O)O |
Kanonische SMILES |
C1CC(NC1)C2=C(C=CC=C2C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




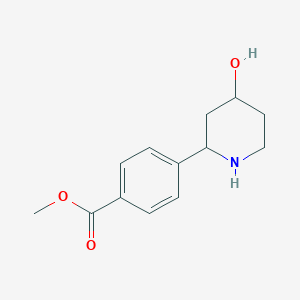

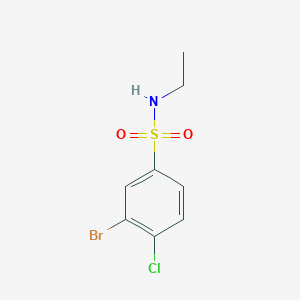
![3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13327325.png)
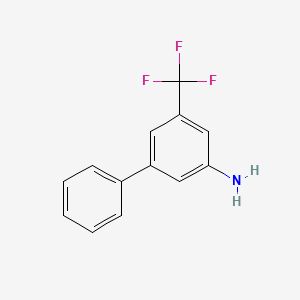

![Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13327336.png)

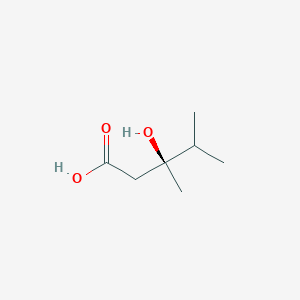
![2-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B13327352.png)
![1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13327356.png)
![6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13327372.png)
